BenchChemオンラインストアへようこそ!

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Solubility enhancement Salt selection Pre-formulation

Select 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride for CNS programs requiring cardiovascular safety. The 4-fluoropiperidine moiety lowers pKa by ~1.5–2.0 units, attenuating hERG binding and improving metabolic stability versus unsubstituted analogs. The dihydrochloride salt ensures >10-fold aqueous solubility over the free base for reproducible assay delivery. The 3-pyridyl regioisomer provides correct hinge-binding orientation in kinase targets, avoiding off-target profiles of 2- or 4-pyridyl variants. Insist on CAS 1803587-91-8 to secure these quantifiable safety and solubility advantages.

Molecular Formula C10H15Cl2FN2
Molecular Weight 253.14 g/mol
CAS No. 1803587-91-8
Cat. No. B1475140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
CAS1803587-91-8
Molecular FormulaC10H15Cl2FN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CN=CC=C2)F.Cl.Cl
InChIInChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H
InChIKeyKISNKQMFIGCAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride (CAS 1803587-91-8) Procurement Guide: Comparative Evidence for Scientific Selection


3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (CAS 1803587-91-8, molecular formula C10H15Cl2FN2, MW 253.14 g/mol) is a heterocyclic building block comprising a pyridine ring substituted at the 3-position with a 4-fluoropiperidin-4-yl moiety, supplied as a dihydrochloride salt . This compound belongs to the class of fluorinated piperidine-pyridine hybrids, a scaffold family extensively employed in medicinal chemistry for developing CNS-penetrant ligands, kinase inhibitors, and receptor modulators [1]. The 4-fluoropiperidine substructure is particularly significant: fluorine introduction at this position modulates the basicity (pKa) of the piperidine nitrogen, which is directly correlated with reduced hERG channel affinity and improved cardiovascular safety profiles in lead optimization programs [2].

Why 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Cannot Be Interchanged with Generic Piperidine-Pyridine Analogs


Substituting 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride with a generic piperidine-pyridine analog introduces three quantifiable liabilities that compromise experimental reproducibility and downstream lead optimization. First, the dihydrochloride salt form provides distinct aqueous solubility and handling characteristics absent in free base or mono-hydrochloride alternatives [1]. Second, the 4-fluoro substituent on the piperidine ring exerts a measurable inductive effect that reduces nitrogen basicity (ΔpKa ≈ -1.5 to -2.0 units versus unsubstituted piperidine), a modification proven to attenuate hERG binding and improve metabolic stability [2]. Third, the specific 3-pyridyl attachment geometry yields a distinct three-dimensional pharmacophore compared to 2-pyridyl or 4-pyridyl regioisomers, which are documented to engage different binding orientations at sigma receptors, T-type calcium channels, and kinase ATP-binding pockets [3]. Generic substitution therefore risks altered potency, off-target profiles, and pharmacokinetic behavior that cannot be predicted without direct comparative evaluation.

3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride: Quantitative Differentiation Evidence Versus Comparators


Dihydrochloride Salt Form Confers Enhanced Aqueous Solubility Relative to Free Base and Mono-Hydrochloride

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (MW 253.14 g/mol, C10H15Cl2FN2) contains two equivalents of HCl per molecule, compared to the free base (MW 180.22 g/mol, C10H13FN2) which contains zero equivalents, and the mono-hydrochloride form (MW 216.68 g/mol) containing one equivalent . The dihydrochloride salt form enhances aqueous solubility through full protonation of both basic nitrogen centers, a property documented across piperidine-containing dihydrochloride compounds where aqueous solubility typically increases by >10-fold relative to the corresponding free base . This differential is critical for biological assays conducted in aqueous buffer systems where the free base may precipitate or require DMSO co-solvent exceeding 1% v/v.

Solubility enhancement Salt selection Pre-formulation Aqueous compatibility

4-Fluoro Substituent Modulates Piperidine pKa by Inductive Electron Withdrawal Versus Non-Fluorinated and 3-Fluoro Analogs

The 4-fluoro substituent in 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride reduces the basicity of the piperidine nitrogen through a strong negative inductive (-I) effect. Systematic chemoinformatic analysis of fluorinated piperidine libraries demonstrates that fluorine substitution lowers calculated pKa values by approximately 1.5-2.0 units relative to unsubstituted piperidine (baseline pKa ≈ 10.5-11.2) [1]. This pKa reduction is directly correlated with decreased affinity for hERG potassium channels: SAR studies on 1,4-substituted piperidines show that compounds with reduced basicity exhibit significantly improved hERG selectivity profiles [2]. In contrast, 3-fluoropiperidine analogs exhibit a different conformational preference (axial fluorine dominance >95%) that alters the stereoelectronic environment and may produce distinct binding interactions [3]. Non-fluorinated piperidine-pyridine analogs retain higher basicity and consequently greater promiscuity toward hERG and other off-target ion channels.

Basicity modulation pKa reduction hERG liability Fluorine inductive effect

3-Pyridyl Substitution Pattern Defines Distinct Pharmacophoric Geometry Versus 2-Pyridyl and 4-Pyridyl Regioisomers

The attachment of the 4-fluoropiperidin-4-yl moiety at the 3-position of the pyridine ring creates a distinct spatial orientation compared to 2-pyridyl (CAS 853576-43-9) and 4-pyridyl regioisomers. In sigma receptor ligand SAR, 4-pyridylpiperidine derivatives (such as compound 12, a sigma-1 receptor antagonist) demonstrate potent dual σ1R/σ2R binding with Ki values of 4.5 nM (σ1R) and 10 nM (σ2R), whereas regioisomeric variations in pyridine attachment position alter the vector of the basic nitrogen relative to the aromatic plane and consequently shift receptor subtype selectivity profiles [1]. Similarly, in kinase inhibitor design, 3-pyridyl-substituted scaffolds orient the pyridine nitrogen to engage the kinase hinge region via a distinct hydrogen-bonding geometry compared to 2-pyridyl or 4-pyridyl analogs [2]. This geometric differentiation is quantifiable through calculated principal moments of inertia and plane-of-best-fit deviations in 3D conformer analysis of fluorinated piperidine fragments [3].

Regioisomer differentiation Sigma receptor ligands Kinase hinge binding 3D pharmacophore

Fluorine at Piperidine 4-Position Enhances Metabolic Stability via C-F Bond Strength Compared to Non-Fluorinated and 4-Chloro Analogs

The C-F bond at the 4-position of the piperidine ring in 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride possesses a bond dissociation energy of approximately 486 kJ/mol, substantially exceeding C-H (~410 kJ/mol) and C-Cl (~327 kJ/mol) bonds [1]. This energetic barrier renders the 4-position resistant to cytochrome P450-mediated oxidative metabolism, a primary clearance pathway for piperidine-containing compounds. Comparative studies on 4-fluoropiperidine hydrobromide versus 4-bromopiperidine analogs document that the fluorinated derivative exhibits a 30% longer half-life in hepatic microsome stability assays . In lead optimization campaigns for CNS-penetrant T-type calcium channel antagonists, the introduction of a 4-fluoropiperidine moiety (as in compound (S)-5) contributed to favorable in vivo CNS efficacy without adverse cardiovascular effects, a profile partly attributable to improved metabolic stability relative to non-fluorinated precursors [2].

Metabolic stability C-F bond energy CYP inhibition Oxidative metabolism

4-Fluoropiperidine Moiety Reduces hERG Liability Compared to Unsubstituted Piperidine via pKa Modulation

The incorporation of a 4-fluoro substituent on the piperidine ring of 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride reduces the basicity (pKa) of the piperidine nitrogen, a property strongly correlated with decreased binding to the hERG potassium channel [1]. In the optimization of 1,4-substituted piperidines as T-type calcium channel antagonists, the lead compound 6 exhibited limited selectivity over hERG and L-type channels. Systematic SAR aimed at reducing piperidine basicity through fluorine introduction led to compound 30 (3-axial fluoropiperidine), which demonstrated significantly improved selectivity and showed no cardiovascular effects at plasma concentrations up to 5.6 μM in rodent models [2]. The reduced basicity disrupts the cation-π interactions with aromatic residues in the hERG channel pore, a mechanism supported by systematic studies correlating calculated pKa values with hERG IC50 across fluorinated piperidine series [3].

hERG channel Cardiovascular safety Basicity reduction Off-target mitigation

C4-Quaternary Fluoropiperidine Scaffold Provides Conformational Rigidity for Defined 3D Fragment Growing

The 3-(4-fluoropiperidin-4-yl)pyridine core features a quaternary carbon at the piperidine 4-position bearing both a fluorine atom and a pyridyl substituent. This structural arrangement introduces conformational rigidity compared to 4-unsubstituted piperidine analogs that can undergo ring inversion. Chemoinformatic analysis of fluorinated piperidine libraries reveals that compounds with quaternary 4-fluoropiperidine centers exhibit distinct 3D shape diversity parameters, including higher fraction of sp3-hybridized carbons (Fsp3) and increased principal moments of inertia, which are favorable attributes for fragment-based drug discovery (FBDD) campaigns targeting novel chemical space [1]. The conformational restriction also reduces the entropic penalty upon target binding and may enhance target selectivity relative to flexible, non-fluorinated piperidine scaffolds [2]. This property is particularly valuable when the scaffold is intended for subsequent elaboration into kinase inhibitors or GPCR ligands requiring defined exit vectors [3].

Conformational restriction 3D fragment Fragment-based drug discovery Shape diversity

Optimal Research and Procurement Applications for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Based on Quantitative Evidence


CNS-Penetrant Lead Optimization Programs Requiring Mitigated hERG Liability

Procure 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride as a key building block when designing CNS-active compounds where cardiovascular safety is a critical go/no-go criterion. The 4-fluoropiperidine moiety reduces piperidine basicity by approximately 1.5-2.0 pKa units relative to unsubstituted piperidine, a modification that disrupts hERG channel binding and improves cardiovascular safety margins [1][2]. Fluoropiperidine analogs have demonstrated no cardiovascular effects at plasma concentrations up to 5.6 μM in rodent models, establishing a quantifiable safety window for lead optimization [2]. The dihydrochloride salt form further ensures consistent solubility in aqueous buffers used for in vitro electrophysiology and in vivo CNS behavioral assays.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Novel 3D Chemical Space

Utilize 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride as a 3D-enriched fragment in FBDD libraries. Chemoinformatic analysis of fluorinated piperidines confirms that 4-fluoro substitution alters calculated pKa and enhances three-dimensional shape diversity compared to planar aromatic fragments [1]. The quaternary 4-fluoropiperidine center introduces conformational rigidity and increases Fsp3 fraction, properties correlated with improved lead-likeness and higher success rates in fragment-to-lead progression. This scaffold has demonstrated recognition by enzyme catalytic pockets, including the 3CLPro main protease of SARS-CoV-2, validating its utility as a versatile fragment starting point [1].

Kinase Inhibitor Scaffold Development Requiring Defined Hinge-Binding Geometry

Select this compound for kinase inhibitor programs where the 3-pyridyl substitution pattern is required to achieve proper hinge-binding orientation. Unlike 2-pyridyl (CAS 853576-43-9) or 4-pyridyl regioisomers, the 3-pyridyl attachment positions the pyridine nitrogen for optimal hydrogen-bonding interactions with the kinase hinge region [3]. Piperidine and aminopyridine derivatives of this structural class have been identified as inhibitors of receptor protein-tyrosine kinases including ALK and c-Met, with patent literature documenting pyridine-piperidine hybrids as Wnt pathway inhibitors and PI3 kinase modulators [3][4]. The 4-fluoro substituent concurrently provides the metabolic stability and hERG mitigation benefits described above.

Aqueous Biological Assays Requiring Consistent Compound Solubility and Dosing Accuracy

Procure the dihydrochloride salt form (CAS 1803587-91-8) rather than the free base (CAS 1545012-45-0) for all applications involving aqueous buffers, cell culture media, or in vivo dosing solutions. The dihydrochloride salt provides fully protonated basic centers that enhance aqueous solubility, with piperidine dihydrochloride compounds typically demonstrating >10-fold solubility increases over corresponding free bases . This ensures reproducible compound delivery, eliminates precipitation artifacts in dose-response curves, and reduces reliance on DMSO co-solvent that may confound cellular assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.